![molecular formula C12H8S2 B14133779 3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
3-(Thiophen-3-yl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-3-yl)benzo[b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a benzothiophene ring. Thiophene is a five-membered ring containing sulfur, while benzothiophene is a fused ring system that includes a benzene ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)benzo[b]thiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism can yield intermediates that undergo further transformations to form the desired compound . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with aryne precursors to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of this compound .
Scientific Research Applications
3-(Thiophen-3-yl)benzo[b]thiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)benzo[b]thiophene varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects . In materials science, the compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices .
Comparison with Similar Compounds
3-(Thiophen-3-yl)benzo[b]thiophene can be compared with other similar compounds, such as:
Benzothiophene: A simpler analog that lacks the additional thiophene ring.
Thiophene: A five-membered sulfur-containing ring that serves as a building block for more complex heterocycles.
Benzo[b]thiophene-3-carboxaldehyde: A derivative with an aldehyde functional group, used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and structural properties that are advantageous in various applications .
Properties
Molecular Formula |
C12H8S2 |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3-thiophen-3-yl-1-benzothiophene |
InChI |
InChI=1S/C12H8S2/c1-2-4-12-10(3-1)11(8-14-12)9-5-6-13-7-9/h1-8H |
InChI Key |
RTOHTQLPWLDLPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



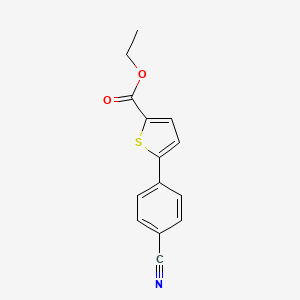

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
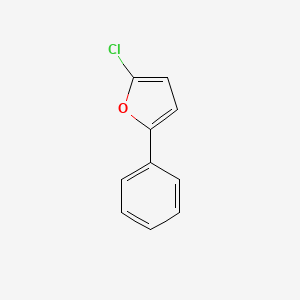
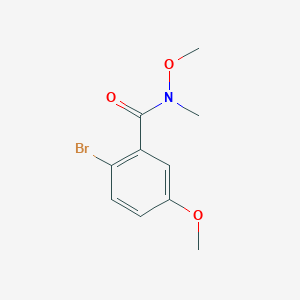

![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
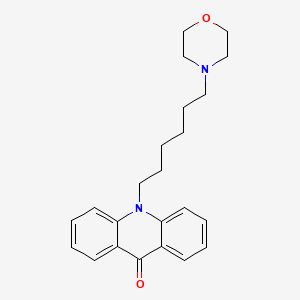
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)

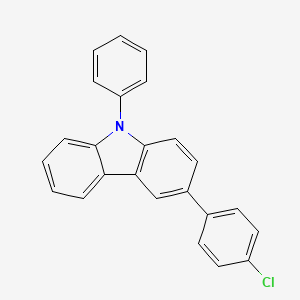

![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
